molecular formula C15H17BrN2O3S B14956113 3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B14956113
M. Wt: 385.3 g/mol
InChI Key: AWWVCQVIYWPYKP-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a brominated indole ring and a sulfonamide group attached to a propanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of the Sulfonamide Group: The brominated indole is then reacted with tetrahydrothiophene-3-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Amidation: The sulfonamide intermediate is then coupled with 3-bromopropionyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole ring and the sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
  • 3-(5-fluoro-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
  • 3-(5-iodo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Uniqueness

The uniqueness of 3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide lies in the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C15H17BrN2O3S/c16-12-1-2-14-11(9-12)3-6-18(14)7-4-15(19)17-13-5-8-22(20,21)10-13/h1-3,6,9,13H,4-5,7-8,10H2,(H,17,19)

InChI Key

AWWVCQVIYWPYKP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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